2-Ethylhexyl isononanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

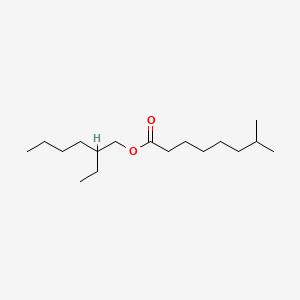

2-Ethylhexyl isononanoate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

2-Ethylhexyl isononanoate is primarily utilized in cosmetics due to its emollient properties. It serves as a skin conditioning agent that enhances the texture of formulations, providing a smooth, non-greasy feel. The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in cosmetics at current concentrations .

Key Functions in Cosmetics

- Emollient : Imparts softness and smoothness to the skin.

- Solvent : Enhances the solubility of other ingredients.

- Skin Conditioning Agent : Improves skin hydration and appearance.

Industrial Applications

Apart from cosmetics, this compound finds utility in various industrial applications:

- Plasticizers : It is used as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility.

- Lubricants : The compound serves as an additive in lubricants, improving their performance under high temperatures and pressures.

Safety Assessments

Safety assessments have been conducted to evaluate the potential health effects associated with this compound. Studies indicate that it does not exhibit significant toxicity or irritancy under normal use conditions. For instance, irritation studies have shown minimal effects when applied to skin or eyes .

Toxicological Findings

- Skin Irritation : Minimal irritation observed; considered safe for topical application.

- Reproductive Toxicity : Limited data suggest no significant reproductive risks at typical exposure levels .

Skin Permeation Studies

Research indicates that this compound significantly enhances the permeation of active ingredients through the skin barrier. In studies involving drug formulations, it was found that this ester improved the solubility and permeability of compounds like indomethacin, facilitating better absorption .

| Study | Active Ingredient | Permeation Rate (μg/cm²) | Notes |

|---|---|---|---|

| A | Indomethacin | 23 | Highest solubility among esters tested |

| B | Ketoprofen | Varies | Correlates with solubility in ester |

Cosmetic Formulation Efficacy

In cosmetic formulations, this compound has been shown to improve the sensory attributes of products. A comparative study on various emollients found that formulations containing this ester were preferred for their lightweight feel and moisturizing properties .

Regulatory Status

The regulatory status of this compound varies by region but generally supports its use in consumer products:

- Approved for use in cosmetics by CIR.

- Listed under various regulatory frameworks without significant restrictions.

Analyse Chemischer Reaktionen

Esterification Reaction

The compound is synthesized via acid-catalyzed esterification of isononanoic acid with 2-ethylhexanol. This reaction follows the general mechanism:

Isononanoic acid+2-EthylhexanolH+2-Ethylhexyl isononanoate+H2O

Key Process Parameters (from patents and industrial data):

-

Catalysts : Heterogeneous acidic catalysts (e.g., alumina, phosphoric acid on silica) .

-

Temperature : 200–450°C for dehydration steps in precursor preparation .

-

Reaction Time : 30 minutes to 20 hours for oxidation steps .

Byproducts and Isomers

The final product contains isomeric mixtures due to branched structures in both the acid and alcohol precursors. Main isomers include:

Hydrolysis Reactions

This compound hydrolyzes under acidic, basic, or enzymatic conditions to yield 2-ethylhexanol (2-EH) and isononanoic acid :

2-Ethylhexyl isononanoate+H2O→2-Ethylhexanol+Isononanoic acid

Hydrolysis Kinetics and Proportions

Data from safety assessments reveal the proportion of 2-EH released at varying ester concentrations:

| Ester Concentration (%) | 2-EH Formed (%) |

|---|---|

| 15 | 4.3 – 7.2 |

| 10 | 2.9 – 4.8 |

| 5 | 1.4 – 2.4 |

| 1 | 0.3 – 0.5 |

Biological Relevance

Hydrolysis occurs in physiological conditions, raising concerns about 2-EH exposure. Developmental toxicity studies note a NOAEL (No Observed Adverse Effect Level) of 130 mg/kg/day for 2-EH .

Thermal Decomposition

At elevated temperatures (>300°C), the ester may decompose into volatile hydrocarbons and carboxylic acids, though specific pathways are undocumented in literature.

Eigenschaften

CAS-Nummer |

71566-49-9 |

|---|---|

Molekularformel |

C17H34O2 |

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

2-ethylhexyl 7-methyloctanoate |

InChI |

InChI=1S/C17H34O2/c1-5-7-12-16(6-2)14-19-17(18)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3 |

InChI-Schlüssel |

NAGVKZOTMXGCCA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CCCCCC(C)C |

Kanonische SMILES |

CCCCC(CC)COC(=O)CCCCCC(C)C |

Key on ui other cas no. |

71566-49-9 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.